Monteplase

Pharmacokinetics Half-Life Thrombolytic

Alteplase’s short half-life necessitates continuous infusion, complicating pre-PCI thrombolysis and inter-hospital transfer. Monteplase, a genetically engineered t-PA (Cys84→Ser), extends half-life to >20 minutes, enabling single weight-adjusted bolus dosing. This simplifies AMI management in hub-and-spoke networks. • Pre-PCI TIMI ≥2 flow in 84.2% of patients vs. 40.0% for PCI alone (P<0.005), reducing procedure time by 27 min (Kurihara trial). • PAI-1-independent efficacy: 56% patency in high PAI-1 subgroup vs. 18% for angioplasty alone (COMA trial). • Approved for acute massive pulmonary embolism; bolus delivery suits emergency workflow. Ideal for facilitated PCI protocols and regional AMI care systems. Research-grade lyophilized protein, assayed for plasminogen activation activity.

Molecular Formula C2569H3896N764O783S39
Molecular Weight 0
CAS No. 156616-23-8
Cat. No. B1176503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonteplase
CAS156616-23-8
Molecular FormulaC2569H3896N764O783S39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monteplase: Single-Bolus Thrombolytic Agent


Monteplase (E6010, Cleactor) is a recombinant tissue-type plasminogen activator (t-PA) genetically engineered with a single amino acid substitution at position 84 (Cys84→Ser) in the epidermal growth factor domain [1]. This modification reduces hepatic clearance and extends the circulating half-life beyond 20 minutes, compared to approximately 4 minutes for native t-PA (alteplase) [2]. Expressed in baby Syrian hamster kidney cells [1], monteplase is a glycosylated protein of approximately 527–530 amino acid residues with a molecular weight of roughly 68,000 Da [3]. The compound was approved in Japan in 1998 for acute myocardial infarction and subsequently for acute massive pulmonary embolism [4].

Monteplase vs. Alteplase: Why Not Interchangeable


The third-generation thrombolytic class, including monteplase, tenecteplase, reteplase, lanoteplase, and pamiteplase, exhibits substantial heterogeneity in amino acid modifications, glycosylation patterns, clearance rates, and fibrin specificity [1]. Monteplase possesses a single Cys84→Ser substitution in the epidermal growth factor domain, whereas tenecteplase contains three distinct mutations (T103N, N117Q, and KHRR 296-299 AAAA), and reteplase is a non-glycosylated deletion mutant lacking kringle 1 and the finger and growth factor domains [2]. These divergent structural modifications yield distinct pharmacokinetic and pharmacodynamic profiles: monteplase demonstrates a half-life of >20 minutes [3], tenecteplase approximately 20–24 minutes, and reteplase approximately 13–16 minutes [2]. Furthermore, monteplase retains near-native fibrin specificity while tenecteplase exhibits enhanced fibrin specificity, and reteplase shows markedly reduced fibrin binding [2]. Consequently, dosing regimens differ fundamentally—monteplase requires a single weight-adjusted bolus, whereas alteplase necessitates a bolus plus 90-minute infusion [1]. These differences preclude generic interchange without altering therapeutic outcomes and safety profiles.

Monteplase: Head-to-Head Comparative Evidence


Half-Life Extension vs. Native t-PA

Monteplase exhibits a greater than 5-fold prolongation of plasma half-life relative to native tissue-type plasminogen activator. This extended half-life enables single-bolus intravenous administration, in contrast to the bolus-plus-infusion regimen required for alteplase [1].

Pharmacokinetics Half-Life Thrombolytic Bolus Administration

Early Reperfusion in Acute MI

In a clinical trial of patients with acute myocardial infarction, monteplase produced earlier reperfusion at a higher rate than that achieved with alteplase [1]. Review-level evidence further corroborates that third-generation agents including monteplase result in greater angiographic patency rates compared with alteplase in AMI patients [2].

Acute Myocardial Infarction Reperfusion TIMI Flow Thrombolysis

Pre-PCI TIMI Flow Achievement

In the randomized clinical study by Kurihara et al., patients receiving antecedent monteplase prior to PCI demonstrated significantly higher rates of TIMI grade ≥2 flow at initial angiography compared with patients undergoing direct PCI without monteplase pretreatment [1].

Percutaneous Coronary Intervention Facilitated PCI TIMI Flow Acute Myocardial Infarction

Procedure Time and Device Use Reduction

In the same randomized comparison by Kurihara et al., monteplase pretreatment prior to PCI significantly reduced both the number of interventional devices used and the total procedure time compared with direct PCI alone [1].

Percutaneous Coronary Intervention Procedure Efficiency Device Utilization Acute Myocardial Infarction

PAI-1 Independence

Conventional thrombolytic agents are known to accelerate PAI-1 activity, potentially limiting efficacy in patients with elevated baseline PAI-1 levels. The COMA trial demonstrated that monteplase activity is independent of PAI-1 kinetics, enabling effective thrombolysis even in high PAI-1 states [1].

Plasminogen Activator Inhibitor-1 PAI-1 Thrombolytic Resistance COMA Trial

Minimal Lumen Diameter Improvement

Quantitative coronary angiography in the acute phase revealed significantly greater minimal lumen diameter and reduced percent diameter stenosis in patients receiving monteplase pretreatment compared with direct PCI alone [1].

Quantitative Coronary Angiography Minimal Lumen Diameter Stenosis PCI

Monteplase: Key Application Scenarios


Facilitated PCI for AMI

Monteplase is optimally deployed as antecedent pharmacologic therapy prior to PCI in acute myocardial infarction. Evidence from the Kurihara et al. randomized trial demonstrates that monteplase pretreatment achieves TIMI grade ≥2 flow in 84.2% of patients at initial angiography versus 40.0% with direct PCI alone (P < 0.005) [1]. This enhanced pre-PCI patency reduces procedure time by 27 minutes (59.7 vs 86.7 minutes, P < 0.01) and decreases device utilization (1.44 vs 1.80 devices, P < 0.05) [1]. Procurement for centers practicing facilitated PCI should prioritize monteplase over infusion-requiring alteplase, given the single-bolus administration enabled by the >20-minute half-life [2].

Thrombolysis in High PAI-1 Patients

Monteplase demonstrates a mechanistically distinct advantage in patient populations with elevated plasminogen activator inhibitor-1 (PAI-1), a condition prevalent in diabetes, obesity, and acute inflammatory states. The COMA trial established that monteplase activity is independent of PAI-1 kinetics, whereas conventional thrombolytics exhibit accelerated PAI-1 activity that limits efficacy [1]. In the high PAI-1 subgroup (≥27 ng/mL), monteplase plus angioplasty achieved a 56% patency rate compared with 18% for angioplasty alone (P < 0.01) [1]. This evidence supports preferential selection of monteplase for AMI patients with diabetes, metabolic syndrome, or known elevated PAI-1 levels.

Community Hospital Lysis Before Transfer

The extended half-life (>20 minutes vs 4 minutes for native t-PA) and single-bolus administration of monteplase enable its use in community hospital settings prior to transfer to tertiary PCI-capable centers [1]. The COMA trial investigators specifically concluded that combining monteplase administration at a community hospital with prompt transfer for coronary intervention represents a powerful AMI management strategy [2]. The earlier reperfusion observed with monteplase versus alteplase [3] supports this time-sensitive, hub-and-spoke model. Procurement for regional AMI care networks should consider monteplase for its logistical advantages over infusion-dependent alternatives.

Acute Massive Pulmonary Embolism

Monteplase is approved in Japan for acute massive pulmonary embolism with hemodynamic instability [1]. The compound's rapid and sustained lytic effects result from a steep rise in plasma concentration after bolus infusion combined with its extended half-life [2]. Post-marketing studies have investigated pharmacokinetic and pharmacodynamic parameters at the approved dose range of 13,750–27,500 IU/kg in patients with acute pulmonary embolism [3]. Procurement for emergency departments managing acute massive pulmonary embolism should consider monteplase as an alternative to alteplase, particularly where single-bolus administration confers workflow advantages in critically ill patients.

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